Home > Products > Screening Compounds P86120 > N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide
N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide -

N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide

Catalog Number: EVT-4886072
CAS Number:
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(3,4-Dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide (D2624) is a novel compound belonging to a series of experimental anticonvulsants structurally related to lidocaine. [] It is considered a promising candidate for further research in managing convulsive disorders.

Molecular Structure Analysis

While the exact molecular structure of D2624 is not explicitly provided, the literature suggests that it is structurally similar to lidocaine, possessing a lipophilic aromatic ring (3,4-dichlorobenzyl) connected to a hydrophilic amide group via a linker. [] This structural characteristic is commonly observed in local anesthetic and anticonvulsant molecules. The molecule likely exists in its amide form in physiological conditions, based on the structure of related compounds. []

Chemical Reactions Analysis

D2624 undergoes extensive metabolism in rats and humans. [] Two primary metabolic pathways have been identified:

  • Oxidation: D2624 is oxidized to its primary alcohol metabolite, D3017, by microsomal enzymes in the liver. [] This reaction is NADPH-dependent, suggesting the involvement of cytochrome P450 enzymes. []
  • Amide Bond Hydrolysis: Both D2624 and its metabolite D3017 undergo amide bond hydrolysis to form 2,6-dimethylaniline (2,6-DMA). [] This hydrolysis is NADPH-independent, indicating it is likely catalyzed by amidase enzymes. []

N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596)

    Compound Description: MK-5596 is a novel cannabinoid-1 receptor (CB1R) inverse agonist developed for the treatment of obesity []. It demonstrated efficacy in reducing body weight and food intake in a diet-induced obese rat model. MK-5596 also exhibited a favorable safety profile and pharmacokinetic properties in preclinical studies.

D3017

    Compound Description: D3017 is the primary alcohol metabolite of N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide []. It is formed by the reduction of the carbonyl group in the isoxazole ring. In rats, D3017 is a major metabolite and contributes significantly to the overall metabolic clearance of the parent drug.

2,6-Dimethylaniline (2,6-DMA)

    Compound Description: 2,6-DMA is a metabolite formed through the hydrolysis of the amide bond in either N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide or its primary alcohol metabolite, D3017 []. This metabolite was observed in both rat and human systems.

D3270

    Compound Description: D3270 is a carboxylic acid metabolite identified in the urine of rats administered N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide []. It is formed through the oxidation of the primary alcohol in D3017.

1-(3,4-dichlorobenzyl)-5-octylbiguanide (OPB-2045)

    Compound Description: OPB-2045 is a potent biguanide antiseptic []. Its metabolism, particularly the oxidative cleavage of its octyl side chain, has been studied extensively.

Properties

Product Name

N-(3,4-dichlorobenzyl)-5-methyl-3-isoxazolecarboxamide

IUPAC Name

N-[(3,4-dichlorophenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide

Molecular Formula

C12H10Cl2N2O2

Molecular Weight

285.12 g/mol

InChI

InChI=1S/C12H10Cl2N2O2/c1-7-4-11(16-18-7)12(17)15-6-8-2-3-9(13)10(14)5-8/h2-5H,6H2,1H3,(H,15,17)

InChI Key

GFLGFHQZRKUILO-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.